
5-Hydroxy-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyisoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered ring structure with an oxygen and nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper(I) or ruthenium(II). These reactions are conducted under controlled conditions to ensure the formation of the desired isoxazole ring .
Industrial Production Methods: In industrial settings, the production of 5-Hydroxyisoxazol-3(2H)-one may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .
化学反応の分析
Types of Reactions: 5-Hydroxyisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
5-Hydroxyisoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxyisoxazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate protein functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Isoxazole: The parent compound of 5-Hydroxyisoxazol-3(2H)-one, known for its broad range of biological activities.
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
Uniqueness: 5-Hydroxyisoxazol-3(2H)-one is unique due to its specific hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
特性
CAS番号 |
675198-91-1 |
|---|---|
分子式 |
C3H3NO3 |
分子量 |
101.06 g/mol |
IUPAC名 |
5-hydroxy-1,2-oxazol-3-one |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5) |
InChIキー |
PNICOKLUBCGUPE-UHFFFAOYSA-N |
正規SMILES |
C1=C(ONC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


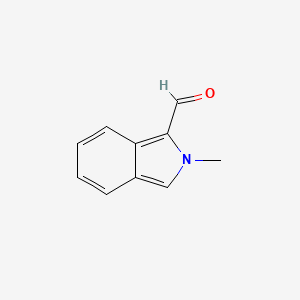
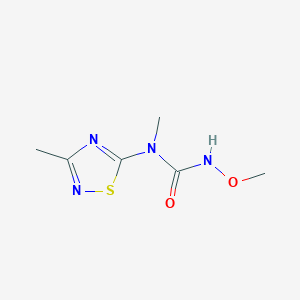
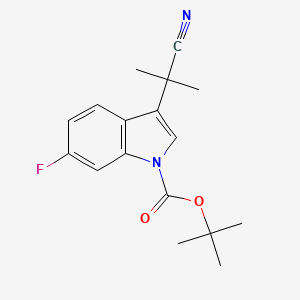
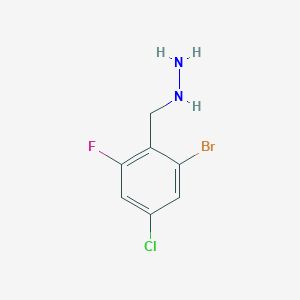
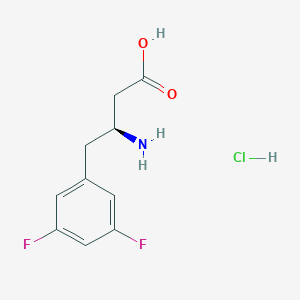
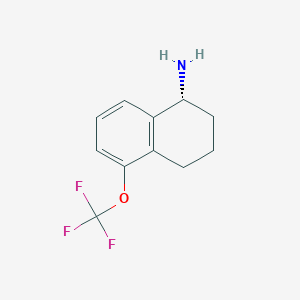
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
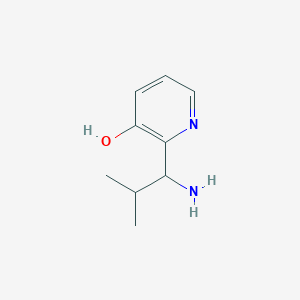
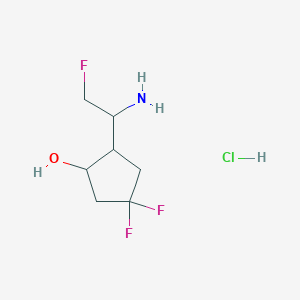
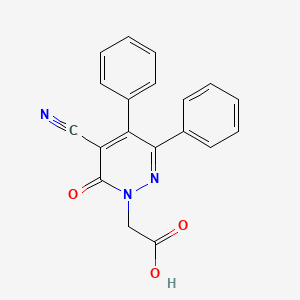
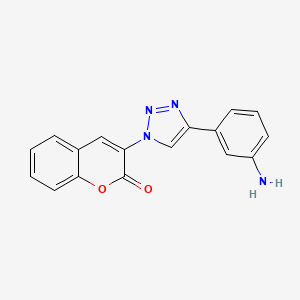
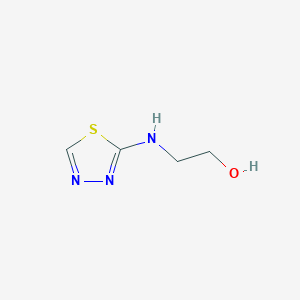
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
